molecular formula C12H14O3 B1281569 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 13229-59-9

6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B1281569
CAS No.: 13229-59-9
M. Wt: 206.24 g/mol
InChI Key: ZCZUDOBLRMXOGV-UHFFFAOYSA-N
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Description

6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic benzopyran derivative with a flavonoid-like structure. Its core consists of a fused benzene ring (A) and a partially saturated pyran ring (C), substituted with a methoxy group at position 6 and two methyl groups at position 2 (C-2) (Figure 1). This compound belongs to the chroman-4-one subclass, characterized by a ketone group at position 4 of the pyran ring.

Synthetic routes for analogous compounds involve methoxylation of hydroxy precursors (e.g., via alkylation with methyl iodide) or reduction of ketone intermediates (e.g., using NaBH4/CeCl3) .

Properties

IUPAC Name

6-methoxy-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZUDOBLRMXOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901202191
Record name 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13229-59-9
Record name 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2,2-dimethylchroman-4-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64Z8NE44MC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75 °C
Record name 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Key Steps

  • Friedel-Crafts Acylation :

    • Reagents : Acetyl chloride or analogous acylating agents, AlCl₃ catalyst.
    • Substrate : 6-Methoxyphenol derivatives.
    • Conditions : Anhydrous solvent (e.g., dichloromethane), 0–25°C.
    • Product : Acylated phenolic intermediate (e.g., 6-methoxy-2,2-dimethylchroman-4-one precursor).
  • Michael Addition–Cyclization :

    • Reagents : Base (e.g., K₂CO₃ or NaOH).
    • Conditions : Aqueous or polar aprotic solvents (e.g., THF, ethanol), reflux.
    • Mechanism : Base-induced cyclization via nucleophilic attack of the enolate on the α,β-unsaturated ketone.

Example :

  • Substrate : 6-Methoxy-2,2-dimethylchroman-4-one.
  • Reaction : Cyclization to form the 3,4-dihydro-2H-1-benzopyran-4-one core.
Parameter Value Source
Yield 50–80%
Reaction Time 6–24 hours
Catalyst AlCl₃ or NaOH

Photo-Fries Rearrangement

This method exploits photochemical activation to achieve regioselective rearrangement.

Key Steps

  • Photochemical Activation :

    • Reagents : 3-Methyl-2-butenoate esters.
    • Conditions : UV irradiation (254–313 nm), biphasic solvent (cyclohexane/KOH), Ar atmosphere.
    • Product : Ortho-hydroxy ketone intermediate.
  • Thermal Cyclization :

    • Conditions : Room temperature or mild heating.
    • Mechanism : Intramolecular oxa-Michael addition to form the chromanone ring.

Example :

  • Substrate : Aryl 3-methyl-2-butenoate esters.
  • Product : 6-Methoxy-2,2-dimethylchroman-4-one derivatives.
Parameter Value Source
Yield 70–95%
Solvent System Cyclohexane/KOH (10%)
Reaction Time 30–120 minutes

Intramolecular Mitsunobu Cyclization

This asymmetric synthesis employs a Mitsunobu reaction to establish stereochemistry.

Key Steps

  • Protection/Deprotection :

    • Reagents : TBS-Cl (tert-butyldimethylsilyl chloride), p-TsOH.
    • Conditions : THF/water, 55°C.
  • Mitsunobu Cyclization :

    • Reagents : Triphenylphosphine, diethyl azodicarboxylate (DEAD).
    • Conditions : THF, 0°C.
    • Product : (S)-2,6-dimethylchroman-4-one with high enantiomeric excess.
Parameter Value Source
Yield 81% (after deprotection)
Optical Purity >95% enantiomeric excess
Key Intermediate TBS-protected alcohol

Bromination and Reduction

This method involves functional group interconversion to access the target compound.

Key Steps

  • Bromination :

    • Reagents : N-Bromosuccinimide (NBS), dimethyl sulfoxide (DMSO)/H₂O.
    • Conditions : 9:1 DMSO/H₂O, 25–80°C.
  • Reduction :

    • Reagents : NaBH₄, ethanol.
    • Conditions : Room temperature.

Example :

  • Substrate : 2,2-Dimethyl-7-methoxychroman-4-one.
  • Product : 3-Bromo-3,4-dihydro-2,2-dimethyl-7-methoxy-2H-benzo[b]pyran-4-ol.
Parameter Value Source
Bromination Yield 70–90%
Reduction Yield >90%
Solvent System DMSO/H₂O or EtOH

Crossed Aldol Condensation

This approach constructs the chromanone core via aldol reaction followed by cyclization.

Key Steps

  • Aldol Condensation :

    • Reagents : 2′-Hydroxyacetophenones, aldehydes.
    • Conditions : Ethanol, DIPA (diisopropylamine), microwave irradiation (160–170°C).
  • Oxa-Michael Cyclization :

    • Conditions : Base (e.g., K₂CO₃), reflux.

Example :

  • Substrate : 2′-Hydroxy-5′-methoxyacetophenone.
  • Product : 6-Methoxy-2-pentylchroman-4-one derivatives.
Parameter Value Source
Yield 17–88%
Reaction Time 1 hour (microwave)
Byproduct Formation Self-condensation of aldehyde

Catalytic Dehydrogenation

This method employs catalytic systems for direct formation of the benzopyranone.

Key Steps

  • Schiff Base Formation :

    • Reagents : 2,6-Dimethylcyclohexanone, 2-methyl-4-methoxyaniline.
    • Conditions : Toluene, 150–220°C.
  • Dehydrogenation :

    • Catalyst : 5% Pd/C.
    • Conditions : H₂O removal, 220°C.

Example :

  • Product : 4-Methoxy-2,2',6'-trimethyldiphenylamine (intermediate).
Parameter Value Source
Conversion 95.1%
Selectivity 94.3%
Catalyst Reuse Yes (Pd/C)

Critical Analysis of Methods

Method Advantages Limitations
Friedel-Crafts High yield, scalable Requires harsh AlCl₃ conditions
Photo-Fries Regioselective, mild conditions Limited substrate scope
Mitsunobu High enantiomeric excess Multistep synthesis
Bromination/Reduction Functional group flexibility Low temperatures required
Aldol Condensation Simple reagents Byproduct formation

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity : Research indicates that compounds similar to 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one exhibit significant antioxidant properties. These properties can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
  • Neuroprotective Effects : Studies have suggested that benzopyran derivatives may provide neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is attributed to their ability to modulate neuroinflammation and oxidative stress .
  • Anti-inflammatory Properties : The compound has been shown to possess anti-inflammatory effects, making it a candidate for developing treatments for chronic inflammatory conditions .

Food Science Applications

  • Natural Flavoring Agent : The presence of this compound has been detected in various edible mushrooms such as Agaricus bisporus and Pleurotus ostreatus. This suggests its role as a natural flavoring agent or biomarker for mushroom consumption .
  • Potential Biomarker : Its detection in food sources positions this compound as a potential biomarker for dietary studies related to mushroom consumption, which could be useful in nutritional epidemiology .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various benzopyran derivatives, including this compound. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the inhibition of reactive oxygen species (ROS) production and enhancement of cellular antioxidant defenses .

Case Study 2: Antioxidant Activity

In another research article from Food Chemistry, the antioxidant capacity of several benzopyran compounds was evaluated using DPPH and ABTS assays. The findings showed that this compound exhibited strong free radical scavenging activity comparable to established antioxidants like vitamin C .

Mechanism of Action

The mechanism of action of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzopyran-4-ones are highly dependent on substituent patterns. Key comparisons include:

Table 1: Substituent Effects on Benzopyran-4-one Derivatives
Compound Name Substituents Key Properties Reference
6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one C-6: OMe; C-2: 2×Me Moderate lipophilicity; electron-donating OMe enhances aromatic stability
5-Hydroxy-7-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one C-5: OH; C-7: OMe Increased polarity due to OH; potential for hydrogen bonding
6-Chloro-2-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one C-6: Cl; C-2: OH Electron-withdrawing Cl reduces electron density; OH enables acidity (pKa ~8)
6-Bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one C-6: Br; C-8: Cl High lipophilicity; halogenated sites may enhance halogen bonding in receptors
3-(2,4-Dimethoxyphenyl)methyl-3,4-dihydro-2H-1-benzopyran-4-one (HIF-13) C-3: 2,4-dimethoxybenzyl Bulky substituent induces conformational rigidity; anti-cancer activity

Physicochemical Properties

  • Melting Points: Derivatives with polar groups (e.g., 5-hydroxy-7-methoxy) exhibit higher melting points (~200°C) than non-polar analogues (e.g., 6-methoxy-2,2-dimethyl: ~125–178°C) .
  • Lipophilicity : Alkyl substituents (e.g., 2-hexyl in ) increase logP values significantly, whereas methoxy groups provide moderate lipophilicity (logP ~2.5) .

Biological Activity

6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, also known as a member of the 1-benzopyran class, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a methoxy group and two methyl groups at the 2-position of the benzopyran moiety. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C₁₂H₁₄O₃
CAS Registry Number 13229-59-9
SMILES COC1=CC2=C(OC(C)(C)CC2=O)C=C1
InChI Key ZCZUDOBLRMXOGV-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity against Cancer Cell Lines :
    • MDA-MB-435 (human melanoma): IC50 = 0.36 µM
    • SF-295 (human glioblastoma): IC50 = 0.40 µM
    • Comparison with Doxorubicin: Doxorubicin IC50 = 0.83 µM (for melanoma) and 0.40 µM (for glioblastoma) .

These findings suggest that this compound may offer a promising alternative or adjunct to traditional chemotherapeutic agents.

Antioxidant Activity

The compound exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Its ability to scavenge free radicals contributes to its protective effects against various diseases linked to oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes while reducing reactive oxygen species (ROS) levels.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Melanoma Cells :
    • Objective: Evaluate cytotoxicity and mechanism of action.
    • Results: Significant reduction in cell viability was observed with an IC50 value lower than standard chemotherapeutics .
  • Antioxidant Efficacy Study :
    • Objective: Assess free radical scavenging activity.
    • Results: The compound demonstrated a high capacity to neutralize DPPH radicals compared to other known antioxidants .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in laboratory settings?

  • Answer : The compound is classified under GHS for acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3). Researchers must:

  • Wear PPE: Nitrile gloves, lab coats, and safety goggles. Use P95 respirators for dust control .
  • Ensure local exhaust ventilation to minimize inhalation of aerosols or dust .
  • In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with water for ≥15 minutes .
    • Note : Physical properties (melting point, solubility) are unavailable in current datasets, necessitating empirical testing for risk assessment .

Q. What synthetic routes are employed for preparing this compound?

  • Answer : A validated route involves cyclization of propargyl ethers to form the benzopyran core, followed by functionalization:

Thermal cyclization of meta-substituted propargyl ethers yields 5- or 7-substituted benzopyrans, with the 5-substituted isomer predominant .

Epoxidation of the dihydro intermediate (e.g., using m-CPBA) and subsequent amine ring-opening generates 4-amino derivatives .

  • Alternative : Bromohydrin intermediates can be converted to epoxides for regioselective amine addition .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C6 and dimethyl at C2). Compare with analogs like 5-methoxy-2,2-dimethyl derivatives .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₃H₁₆O₃; theoretical [M+H]⁺ = 221.1178) .
  • IR : Detect carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for derivatives of this compound be resolved?

  • Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
  • COSY/NOESY : Resolve overlapping signals in crowded regions (e.g., dihydro-2H-pyran protons) .
  • Comparative Analysis : Cross-reference with structurally validated analogs like 5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?

  • Answer : Key SAR insights from related benzopyrans include:

  • Electron-Withdrawing Groups : 6-Nitro or 7-nitro substitutions enhance antihypertensive activity by increasing electrophilicity at C4, facilitating amine adduct formation .
  • 4-Amino Substituents : Pyrrolidino or piperidino groups at C4 improve vasodilation efficacy, mimicking calcium channel blockers like nifedipine .
    • Methodology :
  • In Silico Docking : Model interactions with vascular smooth muscle ion channels (e.g., K⁺ or Ca²⁺ channels) .
  • In Vivo Assays : Test derivatives in DOCA/saline hypertensive rat models, monitoring systolic blood pressure reduction over 24 hours .

Q. How do reaction conditions influence the stability of this compound?

  • Answer :

  • pH Sensitivity : The compound is stable in neutral conditions but undergoes hydrolysis under strong acidic/basic conditions, cleaving the lactone ring. Monitor via HPLC .
  • Thermal Stability : Decomposition occurs above 150°C, releasing CO and NOx gases. Use inert atmospheres (N₂/Ar) during high-temperature reactions .
  • Light Sensitivity : Store in amber glass to prevent photodegradation of the methoxy and chromone groups .

Data Contradictions and Mitigation

  • Synthetic Yield Discrepancies : Variations in cyclization efficiency (e.g., 5- vs. 7-substituted products) arise from propargyl ether meta-substitution. Optimize reaction time/temperature to favor desired regioisomers .
  • Toxicological Data Gaps : While acute toxicity is documented, long-term ecotoxicological data (e.g., biodegradation, bioaccumulation) are absent. Prioritize OECD 301/305 testing for environmental risk assessment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Reactant of Route 2
Reactant of Route 2
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

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